

2-Bromo-6-chloroanisole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-chloroanisole**

Cat. No.: **B173195**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-6-chloroanisole**: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles, particularly in transition metal-catalyzed cross-coupling reactions, enable the construction of complex molecular architectures. Among these, multisubstituted haloanisoles are of significant interest. **2-Bromo-6-chloroanisole** (IUPAC Name: 1-bromo-3-chloro-2-methoxybenzene) is a key intermediate whose strategic arrangement of bromo, chloro, and methoxy substituents offers a versatile platform for sequential and site-selective functionalization, making it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes with mechanistic insights, analytical characterization, and applications.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. **2-Bromo-6-chloroanisole** is systematically named according to IUPAC nomenclature to avoid ambiguity.

IUPAC Name: 1-Bromo-3-chloro-2-methoxybenzene[1]

Synonyms: **2-Bromo-6-chloroanisole**

CAS Number: 174913-10-1[1]

Molecular Formula: C₇H₆BrClO[1][2]

Below is the two-dimensional representation of the **2-Bromo-6-chloroanisole** structure.

Caption: 2D Structure of **2-Bromo-6-chloroanisole**.

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. The key properties of **2-Bromo-6-chloroanisole** are summarized below.

Property	Value	Source
Molecular Weight	221.48 g/mol	[1] [2] [3]
Appearance	Liquid	
Boiling Point	235.8 ± 20.0 °C at 760 mmHg	[3]
LogP (Octanol/Water)	3.111	[2]
Storage	Store at room temperature, sealed in dry conditions.	[3]

Synthesis and Purification

While a definitive, peer-reviewed synthesis dedicated solely to **2-Bromo-6-chloroanisole** is not prominently available, its structure lends itself to established and reliable synthetic strategies. Two plausible routes are detailed below, grounded in analogous and well-documented chemical transformations.

Plausible Synthetic Route 1: Williamson Ether Synthesis of 2-Bromo-6-chlorophenol

This is often the most direct approach, involving the methylation of the corresponding phenol. The synthesis is a two-step process starting from the commercially available 2-chlorophenol.

Step 1: Ortho-Bromination of 2-Chlorophenol The selective bromination of 2-chlorophenol at the ortho-position (C6) is crucial. The hydroxyl group is a strong ortho-, para-director. While bromination can also occur at the para-position, reaction conditions can be optimized to favor the formation of 2-bromo-6-chlorophenol. Using a reagent like bromine chloride (BrCl) in

carbon tetrachloride has been shown to yield the desired 2-bromo-6-chlorophenol as the major product.[4]

Step 2: O-Methylation The hydroxyl group of 2-bromo-6-chlorophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Experimental Protocol:

- **Reaction Setup:** To a solution of 2-bromo-6-chlorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, add a mild base such as anhydrous potassium carbonate (K_2CO_3 , 1.5-2.0 eq.).
- **Methylation:** Add a methylating agent, such as dimethyl sulfate (Me_2SO_4 , 1.2 eq.) or methyl iodide (CH_3I , 1.2 eq.), dropwise to the stirred suspension at room temperature.
 - **Causality:** Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions. DMF or acetone are ideal solvents as they are polar enough to dissolve the reagents but do not participate in the reaction. Dimethyl sulfate is a cost-effective and highly efficient methylating agent.
- **Reaction Monitoring:** Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and filter off the inorganic salts. Quench the filtrate by pouring it into a large volume of water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-bromo-6-chloroanisole**.

Plausible Synthetic Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides a robust alternative for introducing a bromine atom onto an aromatic ring starting from a primary amine.^{[5][6]} This route would begin with 2-chloro-6-bromoaniline.

Experimental Protocol (Adapted from an analogous procedure^[7]):

- **Diazotization:** In a flask, dissolve 2-chloro-6-bromoaniline (1.0 eq.) in 48% hydrobromic acid (HBr). Cool the mixture to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
 - **Causality:** The reaction of the primary amine with nitrous acid (formed *in situ* from NaNO₂ and HBr) generates a diazonium salt. Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures.
- **Copper(I) Bromide Preparation:** In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
- **Sandmeyer Reaction:** Slowly add the cold diazonium salt solution to the vigorously stirred CuBr solution. A reaction involving the evolution of nitrogen gas will occur.
 - **Mechanistic Insight:** The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which releases dinitrogen gas (N₂) and forms an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the Cu(I) catalyst and forming the final aryl bromide product.^[8]
- **Work-up and Purification:** After the gas evolution ceases, the mixture is typically warmed to room temperature and stirred for another hour. The product is then isolated by steam distillation or solvent extraction. The crude product is washed, dried, and purified by vacuum distillation.

Caption: General workflow for the synthesis and analysis.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods is employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be highly informative. The methoxy group ($-\text{OCH}_3$) should appear as a sharp singlet at approximately 3.9-4.0 ppm. The aromatic region (typically 6.8-7.5 ppm) should show a distinct pattern for the three protons. The proton at C4 (between the Br and Cl) would likely be a triplet due to coupling with the two adjacent protons. The protons at C3 and C5 would appear as doublets of doublets.
 - ^{13}C NMR: The carbon NMR spectrum should display seven distinct signals. The methoxy carbon would appear around 55-60 ppm. The six aromatic carbons would appear in the 110-160 ppm range, with the carbons directly attached to the electronegative oxygen (C1), bromine (C2), and chlorine (C6) being the most deshielded.[9][10][11]
- Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of key functional groups. Expected characteristic peaks include C-H stretching from the aromatic ring and methyl group ($\sim 2850\text{-}3100\text{ cm}^{-1}$), C=C aromatic ring stretching ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and strong C-O-C ether stretching ($\sim 1250\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak $[\text{M}^+]$ due to the presence of both bromine (^{79}Br and ^{81}Br in $\sim 1:1$ ratio) and chlorine (^{35}Cl and ^{37}Cl in $\sim 3:1$ ratio).

Reactivity and Applications in Drug Development

The synthetic utility of **2-Bromo-6-chloroanisole** lies in the presence of two different halogen atoms on the aromatic ring, which can be selectively functionalized in cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential or site-selective chemistry.

- Cross-Coupling Reactions: This molecule is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions, which are cornerstones of modern medicinal chemistry.

- Suzuki Coupling: Reaction with an organoboron reagent ($R-B(OH)_2$) in the presence of a palladium catalyst and a base can selectively replace the bromine atom to form a new C-C bond.
- Buchwald-Hartwig Amination: The bromine can be replaced with a nitrogen nucleophile (an amine) using a palladium catalyst to form aniline derivatives.
- Sonogashira Coupling: The C-Br bond can be coupled with a terminal alkyne using a palladium and copper co-catalyst system to introduce an alkyne moiety.
- Building Block for Complex Molecules: By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can perform a coupling reaction at the C-Br position first, and then, under more forcing conditions or with a different catalyst system, perform a second coupling at the C-Cl position. This stepwise approach allows for the controlled and predictable assembly of complex, highly functionalized molecules from a single, versatile starting material.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-6-chloroanisole** presents several hazards.

- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

- Avoid inhalation of vapors and contact with skin and eyes.
- Wash hands thoroughly after handling.

Conclusion

2-Bromo-6-chloroanisole is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its well-defined structure, characterized by two distinct halogen atoms, provides a handle for selective and sequential functionalization through modern cross-coupling chemistry. While direct synthetic literature is sparse, its preparation is readily achievable through robust and well-understood chemical transformations. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this versatile building block in the development of novel and complex molecules.

References

- Karabacak, M., et al. (2012). Experimental and theoretical UV, NMR and vibrational spectra of 2-chloro-6-methylaniline. ResearchGate.
- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.
- Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia.
- Shaheen, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- ADC Protac. (2025). How to Synthesize 1-Bromo-3-Methoxybenzene Easily?. ADC Protac.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College, Muzaffarpur.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- PubChem. (n.d.). **2-Bromo-6-chloroanisole**. PubChem.
- Cheméo. (2025). **2-Bromo-6-chloroanisole.pdf**. Cheméo.

- Neilson, A. H., et al. (1988). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. *Applied and Environmental Microbiology*.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts. *Organic Chemistry Data*.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-chlorophenol. *PrepChem.com*.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. *Organic Chemistry Data*.
- Trawczyński, J., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation. *PubMed Central*.
- Li, Y., et al. (2022). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. *STAR Protocols*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 2-Bromo-6-chloroanisole | C₇H₆BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 4. prepchem.com [prepchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. rsc.org [rsc.org]
- 10. 2-Bromoanisole(578-57-4) ^{13}C NMR spectrum [chemicalbook.com]
- 11. 2-Chloroanisole(766-51-8) ^{13}C NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [2-Bromo-6-chloroanisole chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173195#2-bromo-6-chloroanisole-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com